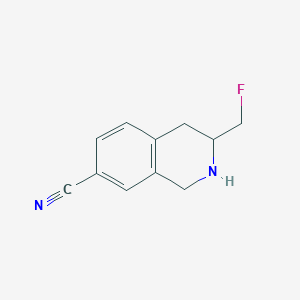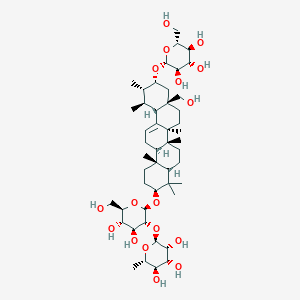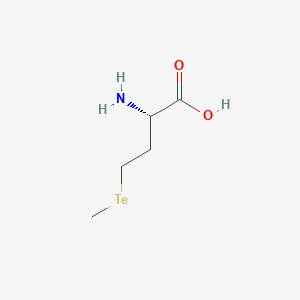
Antibiotic Sch 725674
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic Sch 725674 is a novel macrolide compound isolated from the culture of an Aspergillus species. It is a 14-membered macrocyclic lactone that has shown significant antifungal activity against pathogens such as Saccharomyces cerevisiae and Candida albicans . The compound’s unique structure and potent antimicrobial properties have made it a subject of interest in the field of antibiotic research.
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Antibiotic Sch 725674 has been accomplished through an enantioselective approach. The synthesis involves 13 steps, with key steps including step-wise dithiane alkylation to assemble the upper and lower fragments of the molecule, cross metathesis reaction, Yamaguchi macrolactonization, and substrate-controlled stereoselective reduction . The presence of an unusual n-pentyl substitution on the macrolactone ring, along with multiple sites of oxygenation, makes it a distinct synthetic target .
Industrial Production Methods: Fermentation studies of the Aspergillus species culture were conducted in shake flasks. The fermentation medium contained oat flour, soy flour, yeast extract, corn steep powder, K2HPO4, KH2PO4, and distilled water. The fermentation was carried out at 24°C on a rotary shaker at 250 rpm for 120 hours. The harvested fermentation broth was processed to isolate the compound using acetonitrile and polymeric resin .
化学反应分析
Types of Reactions: Antibiotic Sch 725674 undergoes various chemical reactions, including oxidation, reduction, and substitution. The step-wise dithiane alkylation is a strategic step in its synthesis, while cross metathesis and Yamaguchi macrolactonization are key reactions used to complete the total synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include lithiated-1,3-dithianes, tertiary amines such as HMPA and DMPU, and solvents like acetonitrile and methanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereoselectivity and yield .
Major Products Formed: The major product formed from these reactions is the 14-membered macrolactone this compound itself. The presence of multiple oxygenation sites and the n-pentyl substitution on the macrolactone ring contribute to its unique structure and biological activity .
科学研究应用
Antibiotic Sch 725674 has sparked significant interest in scientific research due to its unique mechanism of action and potential applications in microbiology and drug discovery. It targets bacterial DNA gyrase, a crucial enzyme involved in DNA replication and transcription, by binding to the ATP-binding pocket of DNA gyrase. This disrupts its catalytic activity, leading to inhibition of DNA supercoiling and subsequent impairment of bacterial growth and replication . Its efficacy against a broad spectrum of bacterial species, including Staphylococcus aureus and Streptococcus pneumoniae, underscores its potential as a valuable tool for studying bacterial physiology, pathogenesis, and antimicrobial resistance .
作用机制
The mechanism of action of Antibiotic Sch 725674 involves targeting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the ATP-binding pocket of DNA gyrase, the compound disrupts its catalytic activity, leading to inhibition of DNA supercoiling and subsequent impairment of bacterial growth and replication . This mechanism distinguishes Sch 725674 from conventional antibiotics and offers promise for combating multidrug-resistant bacterial pathogens .
相似化合物的比较
Antibiotic Sch 725674 is unique due to its 14-membered macrolactone structure with an unusual n-pentyl substitution and multiple oxygenation sites. Similar compounds include other macrolides such as erythromycin, clarithromycin, and azithromycin, which also possess macrocyclic lactone rings but differ in their specific substitutions and biological activities . The distinct structure of Sch 725674 contributes to its unique mechanism of action and broad-spectrum antimicrobial activity .
属性
分子式 |
C18H32O5 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+ |
InChI 键 |
LEEBEEPDVOWSDN-VAWYXSNFSA-N |
手性 SMILES |
CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O |
SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
规范 SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
同义词 |
Sch 725674 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



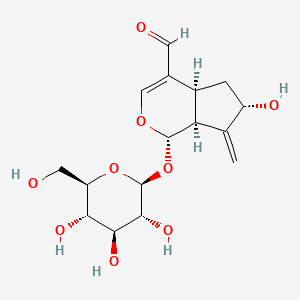
![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)
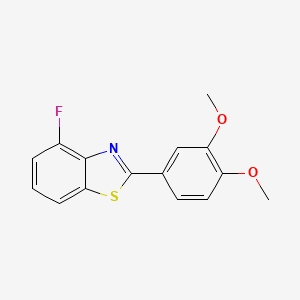
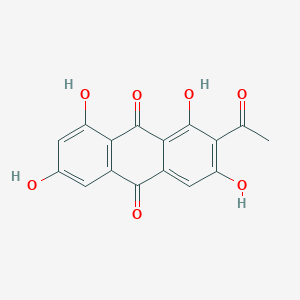
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
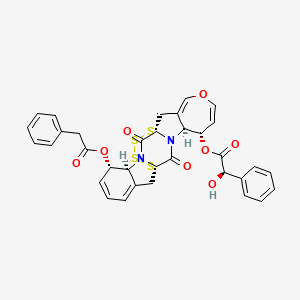
![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)
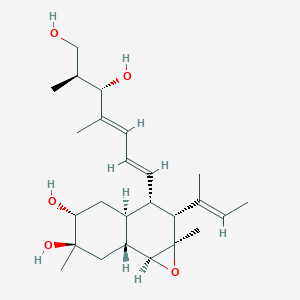
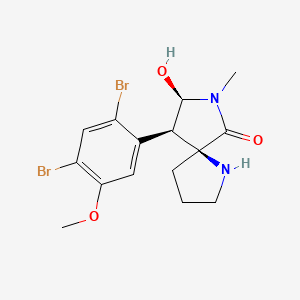
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
